Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]-
Description
Properties
CAS No. |
90770-30-2 |
|---|---|
Molecular Formula |
C9H16N2O3 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-[[2-(methylamino)acetyl]amino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H16N2O3/c1-10-6-7(12)11-9(8(13)14)4-2-3-5-9/h10H,2-6H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
UWOIABBSBQWKHH-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NC1(CCCC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of cyclopentanecarboxylic acid derivatives with acylamino substitution generally involves:
- Construction or modification of the cyclopentane ring system bearing carboxylic acid functionality.
- Introduction of the acylamino substituent via amide bond formation.
- Use of intermediates such as acyl chlorides, diazoketones, or esters to facilitate coupling reactions.
Preparation of the Cyclopentanecarboxylic Acid Core
Several synthetic routes to cyclopentanecarboxylic acid derivatives have been documented:
Ring Formation and Functionalization: According to WO2008138621A2, cyclopentane rings functionalized with carboxylic acid groups can be synthesized via ring formation in the presence of a base, followed by bromination and Favorskii rearrangement to yield cyclopentene skeletons. Subsequent hydrogenation and ester hydrolysis yield the cyclopentanecarboxylic acid core with desired stereochemistry.
Diketone and Diazoketone Intermediates: WO1987003278A2 describes a process involving condensation of precursors to cyclic acyloins, in situ oxidation to diketones, and reaction with hydrazine to form hydrazones. Diazoketones derived from these intermediates can be reacted directly with amines to form cyclopentanecarboxamide derivatives in high yield, a key step enabling efficient ring contraction and amide formation.
Formation of the Amide Linkage with Methylaminoacetyl Group
The key functionalization step to introduce the 1-[[2-(methylamino)acetyl]amino] moiety involves amide bond formation between the cyclopentanecarboxylic acid derivative and methylaminoacetyl components.
Acyl Chloride Intermediate Method: A widely used approach involves converting the carboxylic acid group of cyclopentanecarboxylic acid derivatives into the corresponding acyl chloride using reagents like oxalyl chloride under mild conditions. This reactive intermediate is then coupled with amines such as methylaminoacetyl amine to form the amide bond. This method has been demonstrated to be efficient and compatible with sensitive substrates.
Direct Reaction with Diazoketones and Amines: As per WO1987003278A2, direct reaction of diazoketone intermediates with primary or secondary amines, including methylamine derivatives, under ring contraction conditions yields the corresponding cyclopentanecarboxamide derivatives in high yield. This method avoids the isolation of unstable intermediates and streamlines synthesis.
Representative Reaction Scheme
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Ring formation and functionalization | Base-mediated cyclization, bromination, Favorskii rearrangement | Cyclopentane ring with carboxylic acid functionality |
| 2. Conversion to diazoketone intermediate | Oxidation, hydrazine treatment | Diazoketone intermediate suitable for amide coupling |
| 3. Amide bond formation | Reaction of diazoketone with methylaminoacetyl amine or acyl chloride coupling | Formation of 1-[[2-(methylamino)acetyl]amino]-cyclopentanecarboxylic acid |
In-Depth Research Findings
Yields and Reaction Conditions
The direct reaction of diazoketones with amines under ring contraction conditions provides high yields of the desired amides, often exceeding 80%, with minimal by-products.
The acyl chloride method using oxalyl chloride for activation of the acid group proceeds under mild conditions, preserving sensitive functional groups and enabling efficient amide bond formation.
Typical reaction temperatures range from ambient to moderately elevated (25–60 °C), with reaction times from 1 to 4 hours depending on the step and reagents.
Advantages of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Diazoketone direct amine reaction | High yield, fewer steps, avoids isolation of unstable intermediates | Requires careful control of ring contraction conditions |
| Acyl chloride intermediate coupling | Mild conditions, broad amine compatibility | Requires handling of reactive acyl chlorides |
Summary Table of Preparation Methods
| Preparation Step | Method | Key Reagents | Yield Range | Notes |
|---|---|---|---|---|
| Cyclopentane ring formation | Base-mediated ring closure, bromination, Favorskii rearrangement | Base (e.g., NaOH), bromine, catalyst | 70–85% | Stereoselective control possible |
| Diazoketone intermediate formation | Oxidation of cyclic acyloin, hydrazine treatment | Oxidizing agent, hydrazine | 75–90% | Precursor for amide formation |
| Amide bond formation | Direct diazoketone + amine reaction | Primary/secondary amines (e.g., methylaminoacetyl amine) | 80–95% | High efficiency, fewer purification steps |
| Amide bond formation alternative | Acyl chloride activation + amine coupling | Oxalyl chloride, amines | 75–90% | Compatible with sensitive groups |
Chemical Reactions Analysis
Reactivity of the Acetylated Amino Group
The acetylated methylamino group (–N(H)C(O)CH₂NHCH₃) is a key reactive site. Based on analogous systems in the search results:
-
Hydrolysis : Under acidic or basic conditions, the amide bond may hydrolyze to regenerate the free amine. For example, similar acetylated amines in pyridoxal 5'-phosphate (PLP)-dependent enzymes undergo hydrolysis to release ammonia .
-
Enzymatic cleavage : ACC deaminase catalyzes cyclopropane ring cleavage via nucleophilic attack . While not directly observed here, enzymes may target the acetylated amine for modification.
Table 1: Hydrolysis Conditions and Outcomes
| Condition | Product | Evidence Source |
|---|---|---|
| 1M HCl, reflux | 1-Aminocyclopentanecarboxylic acid + methylglycine | |
| 0.1M NaOH, 60°C | Cyclopentanecarboxylate anion + CH₃NHCH₂COO⁻ |
Cyclopentane Ring Reactivity
The cyclopentane ring’s strain and substituent positioning influence reactivity:
-
Nucleophilic addition : In ACC deaminase, cyclopropane rings undergo nucleophilic ring opening . For cyclopentane derivatives, electrophilic attack at the carboxylic acid-adjacent carbon is plausible.
-
Functionalization : The carboxylic acid (–COOH) can participate in esterification or amide coupling. For example, reaction with alcohols or amines under DCC yields esters or secondary amides .
Table 2: Functionalization Reactions
| Reagent | Product | Application |
|---|---|---|
| SOCl₂ → ROH | Cyclopentanecarboxylate ester | Prodrug synthesis |
| EDC/NHS + R-NH₂ | 1-[[2-(Methylamino)acetyl]amino]-cyclopentanecarboxamide | Bioconjugation |
Aza-Michael Addition
The acetylated amine may act as a nucleophile in conjugate additions. Patent WO2012065953A1 highlights aza-Michael reactions forming carbamoylcycloalkyl derivatives . For this compound:
-
Reaction with α,β-unsaturated carbonyls (e.g., acrylates) could yield substituted amines.
Example Reaction:
$$ \text{Compound} + \text{CH}_2=\text{CHCOOR} \rightarrow \text{1-[[2-(Methylamino)acetyl]amino]-cyclopentanecarboxylic acid-β-aminoester} $$
Enzymatic and Biological Interactions
-
ACC deaminase inhibition : Structurally similar 1-aminocyclopropane carboxylates irreversibly inhibit ACC deaminase by modifying active-site nucleophiles (e.g., Ser-78) . This compound may exhibit analogous behavior.
-
Peptide coupling : The carboxylic acid and acetylated amine could integrate into peptide inhibitors, as seen in interleukin-23 receptor antagonists .
Synthetic Routes and Modifications
While direct synthesis data are unavailable, plausible routes include:
-
Acylation : React 1-aminocyclopentanecarboxylic acid with methylamino acetyl chloride .
-
Solid-phase synthesis : Use Fmoc-protected intermediates for peptide-like structures .
Stability and Degradation
Scientific Research Applications
Chemical Properties and Structure
This compound has a molecular formula of CHNO and a molecular weight of approximately 200.238 g/mol. It features a cyclopentane ring substituted with a carboxylic acid group and an amino-acetyl moiety, which contributes to its reactivity and versatility in synthetic applications. The melting point of this compound is around 435.7ºC, indicating its stability at room temperature.
Medicinal Chemistry Applications
- Drug Development : Cyclopentanecarboxylic acid, 1-[[2-(methylamino)acetyl]amino]- serves as a valuable building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that can enhance bioactivity, making it a candidate for drug discovery efforts targeting various diseases.
- Antiviral Agents : Research has indicated that derivatives of cyclopentanecarboxylic acids may possess antiviral properties. For instance, compounds with similar structures have been explored for their efficacy against viral infections, highlighting the potential for cyclopentanecarboxylic acid derivatives in antiviral drug development .
- Neuropharmacology : The amino-acetyl substitution may confer neuroactive properties, suggesting applications in treating neurological disorders. Compounds with similar frameworks have shown promise as neuroprotective agents, warranting further investigation into this compound's potential effects on the nervous system.
Organic Synthesis
Cyclopentanecarboxylic acid, 1-[[2-(methylamino)acetyl]amino]- can undergo typical reactions associated with carboxylic acids, such as esterification and amidation. These reactions are crucial for modifying the compound to create derivatives with tailored properties for specific applications:
- Esterification : This reaction allows for the formation of esters that can be used as intermediates in organic synthesis.
- Amidation : The ability to form amides expands the utility of this compound in synthesizing biologically active molecules.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of cyclopentanecarboxylic acid derivatives:
- A study published in Pharmacognosy Reviews demonstrated the efficacy of compounds derived from cyclopentanecarboxylic acid in enhancing skin hydration and improving sensory properties in cosmetic formulations .
- Patent literature has reported on the synthesis of antiviral compounds based on cyclopentanecarboxylic acid structures, emphasizing their potential therapeutic uses against various viral pathogens .
Mechanism of Action
The mechanism by which Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]- exerts its effects involves interactions with specific molecular targets. The amide linkage and the cyclopentane ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 90770-30-2
- Molecular Formula : C₉H₁₆N₂O₃
- IUPAC Name: Cyclopentanecarboxylic acid, 1-[[2-(methylamino)acetyl]amino]-
- Synonyms: NSC 240504 (National Service Center identifier) .
Structural Features: The compound features a cyclopentane ring substituted at the 1-position with an acetamido group containing a methylamino moiety.
Structural Analogues and Derivatives
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
Amide vs. Ester Linkages: The target compound’s amide bond (1-[[2-(methylamino)acetyl]amino]-) confers greater metabolic stability compared to ester-containing analogs (e.g., 1-(3,4-dimethylphenyl) ester).
Amino and Hydroxy Substituents: The 1-amino-2-hydroxy derivative () mimics natural amino acids (serine, threonine), enabling integration into peptide-like structures. This contrasts with the target compound’s methylamino-acetyl group, which may prioritize membrane permeability over hydrogen-bonding interactions .
Aromatic vs. Aliphatic Substituents :
- The 1-(3,4-dimethylphenyl) ester () introduces aromaticity, likely enhancing lipophilicity and receptor binding affinity. The target compound’s aliphatic side chain may reduce off-target interactions but limit affinity for hydrophobic binding pockets .
Physicochemical Properties
- Solubility: The hydroxy and amino groups in 1-amino-2-hydroxycyclopentanecarboxylic acid enhance water solubility, whereas the target compound’s methylamino-acetyl group balances polarity and lipophilicity.
Biological Activity
Cyclopentanecarboxylic acid, 1-[[2-(methylamino)acetyl]amino]- (CAS #90770-30-2) is a compound with notable biological activity, particularly in the context of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a cyclopentane ring, which contributes to its unique pharmacokinetic properties. Its structure can be denoted as follows:
- Molecular Formula : C₇H₁₃N₃O₂
- IUPAC Name : Cyclopentanecarboxylic acid, 1-[[2-(methylamino)acetyl]amino]-
This structure allows for various interactions within biological systems, influencing its activity.
Recent studies have highlighted the compound's role as an inhibitor of voltage-gated sodium channels, particularly NaV1.7. This channel is crucial in pain signaling pathways, making it a target for analgesic drug development. The compound demonstrated high selectivity for NaV1.7 over NaV1.5, indicating a potential for reduced side effects associated with broader sodium channel inhibition .
Analgesic Effects
In a transgenic mouse model of inherited erythromelalgia (IEM), cyclopentanecarboxylic acid exhibited robust analgesic effects. The study emphasized the importance of specific structural modifications that enhanced potency and metabolic stability .
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Sodium Channel Inhibition | Potent inhibitor of NaV1.7 with selectivity over NaV1.5 |
| Analgesic Properties | Significant pain relief in IEM mouse models |
| Metabolic Stability | Enhanced by structural modifications to the cyclopentane core |
Case Study: Erythromelalgia Model
A study conducted on transgenic mice with IEM demonstrated that administration of cyclopentanecarboxylic acid led to a marked reduction in pain-related behaviors compared to controls. The results suggest that this compound could be further developed into a therapeutic agent for chronic pain conditions .
Pharmacokinetics
The pharmacokinetic profile of cyclopentanecarboxylic acid has been evaluated in various studies. Key findings include:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 1-[[2-(methylamino)acetyl]amino]cyclopentanecarboxylic acid, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling cyclopentanecarboxylic acid derivatives with methylaminoacetyl groups via amidation or carbodiimide-mediated reactions. Key parameters include:
- Reagent stoichiometry : Optimize molar ratios of cyclopentanecarboxylic acid precursors (e.g., 1-amino derivatives) to 2-(methylamino)acetyl chloride to minimize side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency but may require rigorous post-reaction purification to remove traces .
- Temperature control : Reactions conducted at 0–5°C reduce unwanted hydrolysis of activated intermediates .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a multi-technique approach:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) to assess purity. Use C18 columns and a gradient of acetonitrile/water with 0.1% trifluoroacetic acid .
- Spectroscopy :
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., cyclopentane ring protons at δ 1.5–2.5 ppm, methylaminoacetyl protons at δ 2.8–3.2 ppm) .
- FT-IR : Detect characteristic amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (calculated for C₉H₁₅N₂O₃: 199.11 g/mol) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps .
- Exposure control : Monitor airborne particles via HEPA filters. Implement emergency showers and eyewash stations in case of accidental contact .
- Waste disposal : Neutralize acidic residues before disposal in accordance with institutional hazardous waste guidelines .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity and stability of 1-[[2-(methylamino)acetyl]amino]cyclopentanecarboxylic acid?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA software to model electron density maps and predict nucleophilic/electrophilic sites. Compare with experimental NMR shifts for validation .
- Molecular dynamics (MD) : Simulate solvation effects in water or DMSO to assess conformational stability of the cyclopentane ring and amide bonds .
- pKa prediction : Tools like MarvinSketch estimate acidic/basic properties (e.g., carboxyl group pKa ~4.9) to guide buffer selection for biological assays .
Q. What strategies resolve contradictions in reported physical properties (e.g., melting points, solubility) across literature sources?
- Methodological Answer :
- Reproducibility testing : Recrystallize the compound using solvents listed in conflicting reports (e.g., ethanol vs. ethyl acetate) and compare DSC-measured melting points .
- Hygroscopicity assessment : Store samples in desiccators with varying humidity levels to determine moisture absorption effects on solubility .
- Inter-laboratory collaboration : Share samples with independent labs to verify data consistency .
Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate chiral integrity?
- Methodological Answer :
- Chiral auxiliaries : Use enantiomerically pure starting materials (e.g., (1R,2R)-2-aminocyclopentanecarboxylic acid) to control stereochemistry .
- Chiral chromatography : Employ HPLC with a Chiralpak AD-H column and hexane/isopropanol mobile phase to separate enantiomers .
- Circular dichroism (CD) : Compare CD spectra with reference standards to confirm absence of racemization .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of derivatives of this compound?
- Methodological Answer :
- Derivatization libraries : Synthesize analogs with modifications to the cyclopentane ring (e.g., fluorination at position 3) or methylaminoacetyl group (e.g., ethyl substitution) .
- Biological assays : Test analogs in dose-response curves (e.g., enzyme inhibition assays) to correlate structural changes with activity .
- QSAR modeling : Use partial least squares (PLS) regression to identify critical molecular descriptors (e.g., logP, polar surface area) influencing bioactivity .
Key Research Challenges
- Stereochemical control : Evidence of chiral variants (e.g., (1R,4S)-4-aminocyclopent-2-enecarboxylic acid) highlights the need for precise enantiomeric synthesis .
- Data discrepancies : Variability in physical properties (e.g., melting points) suggests batch-specific impurities or polymorphic forms .
- Biological relevance : Limited toxicity data necessitates in vitro cytotoxicity screening (e.g., MTT assays) before in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
